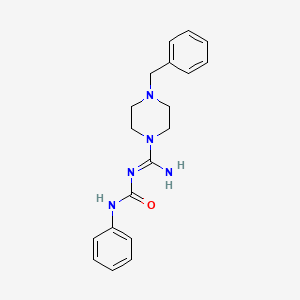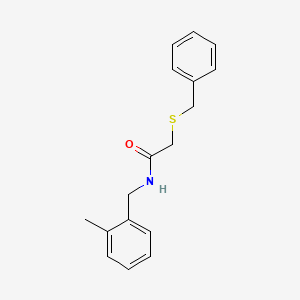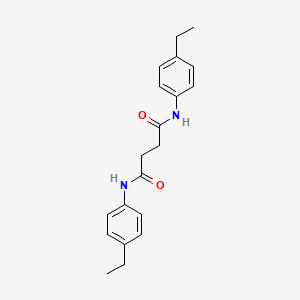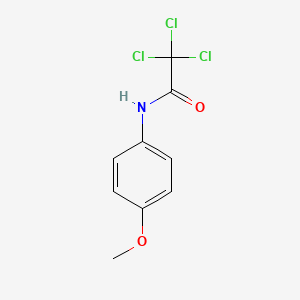
3-benzyl-2-oxo-2H-chromen-4-yl butyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-benzyl-2-oxo-2H-chromen-4-yl butyrate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. This compound is also known by its chemical name, 4-butanoate-3-(phenylmethyl)-2-oxo-2H-chromene. In
Mécanisme D'action
The mechanism of action of 3-benzyl-2-oxo-2H-chromen-4-yl butyrate is not fully understood, but it is believed to act through a variety of pathways. One proposed mechanism of action is that it inhibits the activity of certain enzymes involved in inflammation and oxidative stress. This, in turn, reduces the production of pro-inflammatory cytokines and reactive oxygen species, which can cause tissue damage and contribute to the development of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 3-benzyl-2-oxo-2H-chromen-4-yl butyrate has various biochemical and physiological effects. For example, it has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It also has antioxidant properties, which can help protect cells from oxidative stress and damage. Additionally, this compound has been shown to have anti-tumor activity, which could make it a promising candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-benzyl-2-oxo-2H-chromen-4-yl butyrate in lab experiments is its potential to act as a multi-target agent, meaning it can target multiple pathways involved in disease development. Additionally, this compound has shown promising results in various in vitro and in vivo studies. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which can make it difficult to obtain in large quantities.
Orientations Futures
There are several future directions for research on 3-benzyl-2-oxo-2H-chromen-4-yl butyrate. One potential direction is to further explore its anti-inflammatory and antioxidant properties and investigate its potential as a treatment for various inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Another direction is to investigate its potential as a cancer treatment, particularly in combination with other chemotherapy agents. Additionally, more research is needed to fully understand the mechanism of action of this compound and identify potential side effects.
In conclusion, 3-benzyl-2-oxo-2H-chromen-4-yl butyrate is a promising chemical compound that has shown potential for various scientific research applications. Its complex synthesis process and potential side effects make it a challenging compound to work with, but its multi-target activity and promising results in various studies make it a compound worth exploring further in future research.
Méthodes De Synthèse
The synthesis of 3-benzyl-2-oxo-2H-chromen-4-yl butyrate is a complex process, and various methods have been proposed for its synthesis. One of the most common methods involves the reaction of benzaldehyde and malonic acid in the presence of a catalyst to form 3-benzylidenemalonate. This intermediate compound is then reacted with ethyl acetoacetate to form 3-benzyl-2-oxo-2H-chromen-4-yl butyrate.
Applications De Recherche Scientifique
3-benzyl-2-oxo-2H-chromen-4-yl butyrate has been studied extensively for its potential applications in various fields such as medicine, pharmacology, and biochemistry. Some of the most notable scientific research applications of this compound include its use as an anti-inflammatory agent, antioxidant, and anti-tumor agent.
Propriétés
IUPAC Name |
(3-benzyl-2-oxochromen-4-yl) butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-2-8-18(21)24-19-15-11-6-7-12-17(15)23-20(22)16(19)13-14-9-4-3-5-10-14/h3-7,9-12H,2,8,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPAYWCZEDHARJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1=C(C(=O)OC2=CC=CC=C21)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Benzyl-2-oxochromen-4-yl) butanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5717523.png)



![N-benzyl-5-[(2,2,2-trifluoroethoxy)methyl]-2-furamide](/img/structure/B5717536.png)

![1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B5717544.png)
![4-chloro-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5717550.png)




![N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide](/img/structure/B5717596.png)
![4'-{[(5-methyl-2-furyl)methylene]amino}-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5717597.png)